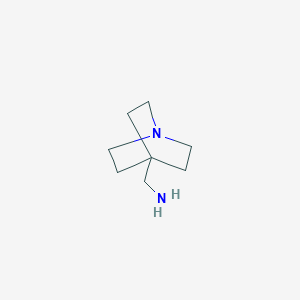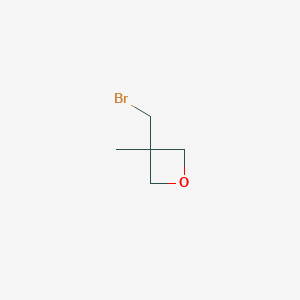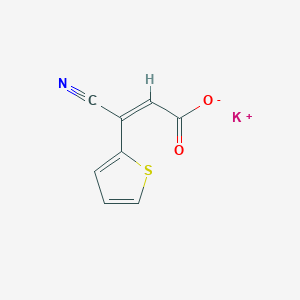
4-奎宁环烷甲胺
概述
描述
Quinuclidin-4-ylmethanamine is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane. Quinuclidine derivatives are known for their chemical properties and biological activity. The structure of quinuclidine is characterized by a bicyclic saturated pyridine-containing compound with a rigid structure and a ring-juncture nitrogen atom .
Synthesis Analysis
The synthesis of quinuclidine derivatives has been extensively studied. Methods for synthesizing the bicyclic quinuclidine system and introducing various substituents into the preformed quinuclidine ring have been described. Soviet chemists, particularly from the school founded by M.V. Rubtsov, have contributed significantly to this field. The review of their work emphasizes the characteristics of synthetic studies on this class of substances . Additionally, a novel synthesis method using a one-pot three-component domino reaction under solvent-free and microwave conditions has been reported, which is highly efficient and eco-friendly .
Molecular Structure Analysis
The molecular structure of quinuclidine derivatives can be complex. For instance, in the synthesis of materials containing ferrierite layers, quinuclidine acts as a structure-directing agent. Computational studies have shown that quinuclidine molecules are preferentially accommodated inside specific cages of the zeolitic material, indicating the importance of the molecular structure in synthesis processes .
Chemical Reactions Analysis
Quinuclidine derivatives can undergo various chemical reactions, including new reactions involving the expansion of the quinuclidine ring. These reactions are significant as they can lead to the creation of new compounds with potential applications . The title complex in one study, synthesized from a quinoline-derived Schiff base, shows a distorted tetrahedral coordination geometry around the Hg2+ atom, indicating the reactivity of quinuclidine derivatives with other chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a quinuclidine betaine complex with p-hydroxybenzoic acid has been studied using X-ray diffraction, DFT, FTIR, and NMR methods. The complex forms a zigzag chain linked by a sequence of hydrogen bonds, and the presence of medium-strong hydrogen bonds is confirmed by the FTIR spectrum .
科学研究应用
医药:药物合成与开发
4-奎宁环烷甲胺作为各种药物合成的基础砌块。其结构是开发针对神经通路和受体的药物的关键。 例如,它可以用来创造对毒蕈碱乙酰胆碱受体的选择性激动剂或拮抗剂,这些受体在治疗阿尔茨海默病和精神分裂症等疾病中起着至关重要的作用 .
农业:植物生长和保护
在农业中,4-奎宁环烷甲胺可以用于合成生物刺激剂。生物刺激剂是少量物质,可以增强植物的生长和生产力。 它们还可以提高植物对非生物胁迫(如干旱或过量盐分)的抵抗力 .
工业化学:催化剂和试剂
该化合物的独特化学性质使其成为工业化学过程中用作催化剂或试剂的候选者。 它参与复杂反应的能力可以为生产各种行业所需的聚合物和其他材料提供更有效的合成途径 .
环境科学:修复技术
4-奎宁环烷甲胺可用于环境修复工作,特别是在开发能够捕获和中和污染物的全新材料方面。 它的化学结构可能使其能够与污染物结合,帮助其从水或土壤中去除 .
生物技术:酶抑制和激活
在生物技术研究中,该化合物可以用来调节酶活性。 作为抑制剂或激活剂,它可以帮助研究代谢途径,并且对于开发新的生物技术应用(如生物燃料生产或基因工程)至关重要 .
材料科学:先进材料制造
4-奎宁环烷甲胺在材料科学方面具有潜在应用,特别是在创造具有特定性能的先进材料方面。 它可用于影响纳米材料的自组装或增强高科技行业中使用的复合材料的性能 .
安全和危害
Quinuclidin-4-ylmethanamine is associated with certain safety hazards. It has been labeled with the signal word “Danger” and the hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
作用机制
Target of Action
Quinuclidin-4-ylmethanamine is a complex organic compound with a cage-like structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally similar to methenamine, which is known to have antibacterial properties in an acidic environment . In such an environment, Methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Quinuclidin-4-ylmethanamine, it’s recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°C . This suggests that light, air, and temperature could potentially affect its stability and efficacy.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNGTOKBVGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)






